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Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946 Get Quote

Technical Support Center: PF-04979064
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the stability of PF-04979064 in aqueous

solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed

experimental protocols to ensure the successful design and execution of experiments involving

this potent PI3K/mTOR dual kinase inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of PF-04979064?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock

solution of PF-04979064.[1][2] A stock solution of 10 mM in DMSO is a common starting point.

[3]

Q2: How should I store the stock solution of PF-04979064?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-

term storage, it is recommended to store the stock solution at -80°C for up to two years or at

-20°C for up to one year.[1][3] For short-term use within a week, aliquots can be stored at 4°C.

[1]

Q3: My PF-04979064 is precipitating out of my aqueous experimental solution. What can I do?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609946?utm_src=pdf-interest
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.targetmol.com/compound/pf-04979064
https://file.glpbio.com/quotepdf/product.php?token=4vsNEOYAGqX1jeG_KPcLqAkFxpZKvxxAR54T89O6ANsOfUGV1ylBS8JQrjX_XRjDjzHBbnNzh8poicR_bH3mncpxmAl8kYW5n4xbi5S76_rHOqDkaUKvdBpYPdg8ZCS9UKqxlY_96JNMJ
https://www.medchemexpress.com/PF-04979064.html
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.targetmol.com/compound/pf-04979064
https://www.medchemexpress.com/PF-04979064.html
https://www.targetmol.com/compound/pf-04979064
https://www.medchemexpress.com/PF-04979064.html
https://www.targetmol.com/compound/pf-04979064
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: PF-04979064 has limited aqueous solubility.[4][5] If you observe precipitation, you can try

the following:

Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the

compound in your aqueous buffer.[2][3]

Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used

to improve solubility.[3] A common formulation involves preparing a stock solution in DMSO

and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[3]

Formulation Aids: Encapsulating agents like 20% SBE-β-CD in saline can also be used to

enhance aqueous solubility.[3]

Fresh Preparation: It is highly recommended to prepare fresh working solutions for your

experiments on the day of use to minimize precipitation issues.[3]

Q4: What is the known stability of PF-04979064 in aqueous solutions?

A4: While specific quantitative data on the aqueous stability of PF-04979064 under various pH

and temperature conditions is not extensively published in the public domain, it is known to be

metabolized by both cytochrome P450 and aldehyde oxidase (AO), which could contribute to

its degradation in biological systems.[4][5] For in vitro cellular assays, the final concentration of

DMSO should ideally not exceed 0.1% to avoid solvent-induced artifacts.[1] Given its

susceptibility to metabolic enzymes, it is best practice to assume limited stability in aqueous

solutions and prepare fresh solutions for each experiment.

Q5: What is the mechanism of action of PF-04979064?

A5: PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K)

and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] It acts as an ATP-competitive

inhibitor of class I PI3K isoforms and mTOR kinase, thereby blocking downstream signaling

pathways involved in cell proliferation, survival, and metabolism.[6][7]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027523/
https://pubmed.ncbi.nlm.nih.gov/24900568/
https://file.glpbio.com/quotepdf/product.php?token=4vsNEOYAGqX1jeG_KPcLqAkFxpZKvxxAR54T89O6ANsOfUGV1ylBS8JQrjX_XRjDjzHBbnNzh8poicR_bH3mncpxmAl8kYW5n4xbi5S76_rHOqDkaUKvdBpYPdg8ZCS9UKqxlY_96JNMJ
https://www.medchemexpress.com/PF-04979064.html
https://www.medchemexpress.com/PF-04979064.html
https://www.medchemexpress.com/PF-04979064.html
https://www.medchemexpress.com/PF-04979064.html
https://www.medchemexpress.com/PF-04979064.html
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027523/
https://pubmed.ncbi.nlm.nih.gov/24900568/
https://www.targetmol.com/compound/pf-04979064
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.benchchem.com/product/b609946?utm_src=pdf-body
https://www.targetmol.com/compound/pf-04979064
https://file.glpbio.com/quotepdf/product.php?token=4vsNEOYAGqX1jeG_KPcLqAkFxpZKvxxAR54T89O6ANsOfUGV1ylBS8JQrjX_XRjDjzHBbnNzh8poicR_bH3mncpxmAl8kYW5n4xbi5S76_rHOqDkaUKvdBpYPdg8ZCS9UKqxlY_96JNMJ
https://www.medchemexpress.com/PF-04979064.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027523/
https://pubmed.ncbi.nlm.nih.gov/24900568/
https://www.medkoo.com/products/10638
https://www.medkoo.com/products/10638
https://pubmed.ncbi.nlm.nih.gov/38159377/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause Recommended Solution

Inconsistent experimental

results

Degradation of PF-04979064

in aqueous buffer.

Prepare fresh working

solutions for each experiment.

Minimize the time the

compound is in aqueous

solution before use.

Precipitation of the compound.

Visually inspect your solution

for any precipitate. If observed,

refer to FAQ Q3 for

solubilization techniques.

Consider filtering the final

diluted solution.

Improper storage of stock

solution.

Ensure stock solutions are

stored at the recommended

temperatures (-20°C or -80°C)

and aliquoted to avoid freeze-

thaw cycles.[1][3]

Low cellular potency observed Adsorption to plasticware.

Consider using low-adhesion

microplates or glassware for

solution preparation and

experiments.

Inaccurate concentration of

stock solution.

Verify the concentration of your

stock solution using a

validated analytical method

such as HPLC-UV.

Unexpected off-target effects
High concentration of DMSO in

the final assay.

Ensure the final concentration

of DMSO in your cellular

assays does not exceed 0.1%.

[1] Run a vehicle control with

the same concentration of

DMSO to assess its effect on

the cells.
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Experimental Protocols
General Protocol for Assessing Aqueous Stability of PF-
04979064
This protocol provides a general framework for evaluating the stability of PF-04979064 in a

specific aqueous buffer.

1. Materials:

PF-04979064 solid powder

DMSO (anhydrous)

Aqueous buffer of interest (e.g., PBS, Tris-HCl) at the desired pH

High-performance liquid chromatography (HPLC) system with a UV detector

C18 HPLC column

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Formic acid (or other appropriate mobile phase modifier)

Incubator or water bath

2. Procedure:

Prepare a 10 mM stock solution of PF-04979064 in DMSO. Accurately weigh the solid

compound and dissolve it in the appropriate volume of DMSO.

Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest.

This will be your starting sample (T=0).

Immediately analyze the T=0 sample by HPLC.

HPLC Method (Example):
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Column: C18, 4.6 x 150 mm, 5 µm

Mobile Phase A: Water with 0.1% Formic Acid

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to

elute the compound, and then return to initial conditions. The exact gradient should be

optimized.

Flow Rate: 1 mL/min

Detection Wavelength: Determined by UV-Vis scan of PF-04979064 (typically in the

range of 254-320 nm).

Injection Volume: 10 µL

Incubate the remaining 100 µM solution at the desired temperature (e.g., room temperature,

37°C). Protect the solution from light if photostability is not the variable being tested.

At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated

solution and analyze it by HPLC under the same conditions as the T=0 sample.

Calculate the percentage of PF-04979064 remaining at each time point relative to the T=0

sample. The peak area of the parent compound is used for this calculation. The appearance

of new peaks may indicate degradation products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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